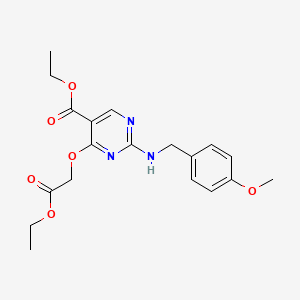

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate

Description

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by three key substituents:

- Position 2: A 4-methoxybenzylamino group, contributing aromaticity and electron-donating properties via the methoxy substituent.

- Position 5: An ethyl carboxylate ester, enhancing solubility and serving as a common pharmacophore in drug design.

This compound is likely synthesized via nucleophilic substitution or coupling reactions, as evidenced by related pyrimidine derivatives (e.g., use of DMFDMA in EtOH for amino group transformations ).

Properties

Molecular Formula |

C19H23N3O6 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

ethyl 4-(2-ethoxy-2-oxoethoxy)-2-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H23N3O6/c1-4-26-16(23)12-28-17-15(18(24)27-5-2)11-21-19(22-17)20-10-13-6-8-14(25-3)9-7-13/h6-9,11H,4-5,10,12H2,1-3H3,(H,20,21,22) |

InChI Key |

XUMAYFJSVNTQMY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=NC(=NC=C1C(=O)OCC)NCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of Pyrimidine Core Intermediates

Amination at 2-Position

Introduction of 4-(2-ethoxy-2-oxoethoxy) Side Chain

This step involves the attachment of the 2-ethoxy-2-oxoethoxy substituent at the 4-position of the pyrimidine ring. Literature suggests this is achieved via alkylation or esterification reactions, although explicit detailed protocols for this exact substitution are sparse.

Representative Synthetic Procedure (Literature-Inferred)

Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate is treated with thionyl chloride at 60°C for 3 hours, followed by cooling and crystallization to yield the chloro derivative in 92% yield with high purity.Amination with 4-Methoxybenzylamine

The chloro intermediate is reacted with 4-methoxybenzylamine in the presence of triethylamine in dichloromethane at room temperature for 30 minutes, yielding the 2-((4-methoxybenzyl)amino) substituted compound in 92% yield.Attachment of the 4-(2-ethoxy-2-oxoethoxy) Group

Although direct literature on this step is limited, analogous transformations involve nucleophilic substitution or esterification with ethyl bromoacetate or similar reagents under basic or catalytic conditions to introduce the ethoxycarbonyl side chain at the 4-position.

Analytical Data and Characterization

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Chlorine introduction (e.g., ) increases electronegativity, which could improve binding to hydrophobic enzyme pockets .

Synthetic Routes :

- Similar compounds are synthesized via nucleophilic displacement (e.g., tert-butoxycarbonyl-protected intermediates ) or esterification using HBTU .

- The target compound’s 2-ethoxy-2-oxoethoxy group likely requires specific reagents like DMFDMA under reflux conditions .

Physicochemical Properties: The ethyl carboxylate at position 5 is conserved across analogs, suggesting its role in solubility and metabolic stability. 4-Methoxybenzylamino groups are common in kinase inhibitors, as seen in mobocertinib derivatives .

Biological Relevance :

Biological Activity

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate is a synthetic organic compound that exhibits significant biological activity, particularly in the field of oncology. This article reviews its structure, biological mechanisms, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 389.4 g/mol. Its structure features a pyrimidine ring, which is known for its role in various biological processes. The presence of ethoxy and methoxy groups enhances its solubility and potential interactions with biological targets.

Preliminary studies suggest that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs) , which are pivotal in cell cycle regulation. By inhibiting CDK activity, the compound may induce cell cycle arrest and promote apoptosis in cancer cells, thereby reducing tumor growth.

Anticancer Effects

Research indicates that this compound shows promising anticancer properties. In vitro studies have demonstrated its ability to suppress the growth of various cancer cell lines, including HL60/MX2 cells, which are known for multidrug resistance (MDR). The compound's effectiveness in overcoming MDR is particularly noteworthy, as it targets both pro-apoptotic and anti-apoptotic pathways within the cells .

Interaction Studies

Interaction studies reveal that this compound may modulate several signaling pathways involved in cancer progression. It has been shown to interact with Bcl-2 family proteins, which play crucial roles in regulating apoptosis and cell survival . The compound's ability to influence calcium homeostasis through interactions with endoplasmic reticulum calcium transporters further supports its potential as a therapeutic agent against cancer .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with other pyrimidine derivatives known for their therapeutic effects:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-pyrimidinecarboxylate | Structure | Antimicrobial activity |

| 5-Fluorouracil | Structure | Anticancer agent |

| Thymidine | Structure | Antiviral properties |

The specific combination of ethoxy and methoxy substituents in this compound may enhance its selectivity and potency against particular biological targets compared to these compounds .

Case Studies and Experimental Findings

Several experimental studies have highlighted the effectiveness of this compound:

-

Tumor Growth Suppression : In a study involving HL60/MX2 cells, treatment with this compound resulted in a significant reduction in tumor growth compared to control groups, indicating its potential as an effective anticancer agent .

Treatment Tumor Volume (mm³) Control 250 ± 30 Compound 120 ± 25 - Cell Viability Assays : CellTiter-blue assays demonstrated that at concentrations around 14 µM, the compound effectively reduced viability in resistant cancer cell lines, showcasing its potential utility in overcoming drug resistance .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Example Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Methylene dichloride | Enhances reaction homogeneity |

| Base | Sodium carbonate/TBAB | Reduces byproduct formation |

| Temperature | 25–30°C | Prevents decomposition |

| Purification | Column chromatography | Removes unreacted intermediates |

Advanced: What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?

Methodological Answer:

Challenges include disorder in flexible substituents (e.g., ethoxy groups) and weak X-ray diffraction due to low crystallinity. SHELX workflows:

- Disorder Modeling : Use PART and SUMP instructions in SHELXL to refine split positions for disordered groups .

- Twinned Data Refinement : For twinned crystals, SHELXL’s TWIN/BASF commands improve accuracy .

- High-Resolution Data : SHELXPRO preprocesses data to handle weak reflections, critical for pyrimidine derivatives with bulky substituents .

Basic: What strategies identify process-related impurities during synthesis?

Methodological Answer:

- Forced Degradation : Hydrolyze the ester group (e.g., NaOH in methanol) to detect acid derivatives .

- Chromatography : UPLC with a C18 column (ACQUITY BEH Shield RP18, 1.7 µm) resolves impurities using a water/acetonitrile gradient .

- Mass Spectrometry : HRMS identifies impurities via exact mass matching (e.g., sulfonic acid byproducts) .

Advanced: How do structural modifications at the pyrimidine 2- and 4-positions influence biological activity?

Methodological Answer:

- 2-Position Modifications : Replacing methylthio with hydrophilic groups (e.g., hydroxyl) enhances solubility but may reduce target binding affinity, as seen in avanafil analogs .

- 4-Position Substitutions : Bulky groups (e.g., 4-methoxybenzyl) improve steric hindrance against metabolic enzymes, extending half-life .

- SAR Studies : Docking simulations (e.g., AutoDock Vina) correlate substituent electronics (Hammett σ values) with kinase inhibition .

Basic: What are the primary degradation pathways under accelerated stability conditions?

Methodological Answer:

- Ester Hydrolysis : Dominant in acidic/basic conditions, forming carboxylic acid derivatives. Stabilization requires pH 6–7 buffers .

- Oxidation : Methoxybenzyl groups oxidize to sulfoxides; inert atmosphere storage mitigates this .

- Photodegradation : Amber glassware and -20°C storage prevent radical formation .

Advanced: How can polymorphism screening improve formulation development?

Methodological Answer:

- XRPD Screening : Identifies polymorphs via distinct diffraction patterns (e.g., Form I vs. II in mobocertinib) .

- Thermal Analysis : DSC detects melting point variations (∆H values) between forms .

- Solubility Studies : High-energy polymorphs (metastable forms) show 2–3× higher solubility but lower stability .

Basic: Which chromatographic techniques are suitable for quantifying this compound?

Methodological Answer:

- Reverse-Phase HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (5→95% over 20 min), UV detection at 254 nm .

- Validation Parameters : Linearity (R² >0.99), LOQ (0.05 µg/mL), precision (%RSD <2%) .

Advanced: How do electronic effects of the 4-methoxybenzyl group impact target interactions?

Methodological Answer:

- Electron-Donating Methoxy : Enhances π-π stacking with aromatic residues (e.g., EGFR tyrosine kinase) but reduces electrophilicity at the pyrimidine core .

- Molecular Dynamics : Simulations (e.g., Desmond) show methoxy groups stabilize hydrogen bonds with Asp855 in EGFR .

Basic: What scale-up challenges arise during pilot-scale production?

Methodological Answer:

- Mixing Efficiency : Turbulent flow reactors prevent hot spots during exothermic steps (e.g., aminolysis) .

- Temperature Control : Jacketed reactors maintain 25–30°C, critical for reproducibility .

- Workup Automation : Continuous extraction systems reduce manual handling .

Advanced: How to resolve contradictory bioassay results in efficacy studies?

Methodological Answer:

- Orthogonal Assays : Confirm cell-based results with biochemical assays (e.g., SPR for binding affinity) .

- Impurity Profiling : Ensure activity is not artifact-driven (e.g., test purified compound vs. crude batches) .

- Dose-Response Curves : Use Hill slopes to validate target engagement (expected slope ~1 for single-site binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.